molecular formula C15H25N3O2 B7455413 3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Katalognummer B7455413
Molekulargewicht: 279.38 g/mol
InChI-Schlüssel: YHHWSPLTKSXRBS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. This compound is also known as MPMD and is synthesized using a specific method that involves multiple steps.

Wirkmechanismus

MPMD acts as a potent inhibitor of DAT and VMAT2, which are responsible for the uptake and storage of dopamine in the brain. By inhibiting these transporters, MPMD increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This mechanism of action is similar to that of other drugs used for the treatment of Parkinson's disease and ADHD, such as methylphenidate and amphetamines.
Biochemical and Physiological Effects:
MPMD has been shown to have a range of biochemical and physiological effects, including increased locomotor activity, enhanced cognitive performance, and reduced anxiety-like behavior in animal models. It has also been shown to increase dopamine release in the striatum, a key brain region involved in the regulation of movement and reward.

Vorteile Und Einschränkungen Für Laborexperimente

MPMD has several advantages for use in lab experiments, including its high potency and selectivity for DAT and VMAT2, which allows for precise modulation of dopaminergic neurotransmission. However, there are also limitations to its use, including its complex synthesis method and potential toxicity at high doses.

Zukünftige Richtungen

There are several future directions for research on MPMD, including the development of more efficient synthesis methods, the exploration of its potential therapeutic applications in neurological disorders, and the investigation of its use as a PET imaging agent for the diagnosis of Parkinson's disease. Additionally, further studies are needed to fully understand the biochemical and physiological effects of MPMD and its potential limitations for use in lab experiments.
In conclusion, 3-[(3-Methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a chemical compound with potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. Its high affinity for DAT and VMAT2 makes it a promising candidate for the treatment of neurological disorders such as Parkinson's disease and ADHD. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential limitations for use in lab experiments.

Synthesemethoden

The synthesis of MPMD involves multiple steps, including the reaction of 3-methylpiperidine with formaldehyde to form 3-methylpiperidin-1-yl-methanol. This intermediate product is then reacted with 1,3-dichloro-2-propanone to form 3-methylpiperidin-1-yl-methyl-2,2-dichloroacetate. The final product is obtained by reacting this intermediate with hydrazine hydrate in the presence of sodium hydroxide. The synthesis method is complex and requires specific conditions to obtain a high yield of the final product.

Wissenschaftliche Forschungsanwendungen

MPMD has potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. It has been shown to have a high affinity for the dopamine transporter (DAT) and the vesicular monoamine transporter 2 (VMAT2), which are important targets for the treatment of neurological disorders such as Parkinson's disease and attention deficit hyperactivity disorder (ADHD). MPMD has also been studied for its potential use as a PET imaging agent for the diagnosis of Parkinson's disease.

Eigenschaften

IUPAC Name

3-[(3-methylpiperidin-1-yl)methyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O2/c1-12-6-5-9-17(10-12)11-18-13(19)15(16-14(18)20)7-3-2-4-8-15/h12H,2-11H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHHWSPLTKSXRBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CN2C(=O)C3(CCCCC3)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.